molecular formula C7H10ClNO B15444660 2-Ethylpyridin-3-ol;hydrochloride CAS No. 64700-14-7

2-Ethylpyridin-3-ol;hydrochloride

Cat. No.: B15444660
CAS No.: 64700-14-7
M. Wt: 159.61 g/mol
InChI Key: ROLNEHXLQIXNJZ-UHFFFAOYSA-N
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Description

2-Ethylpyridin-3-ol hydrochloride is a pyridine derivative characterized by an ethyl group at the 2-position, a hydroxyl group at the 3-position of the pyridine ring, and a hydrochloride salt. Pyridine derivatives with hydrochloride salts are widely utilized in pharmaceuticals and agrochemicals due to their enhanced solubility and bioavailability compared to their free-base counterparts .

Properties

CAS No.

64700-14-7

Molecular Formula

C7H10ClNO

Molecular Weight

159.61 g/mol

IUPAC Name

2-ethylpyridin-3-ol;hydrochloride

InChI

InChI=1S/C7H9NO.ClH/c1-2-6-7(9)4-3-5-8-6;/h3-5,9H,2H2,1H3;1H

InChI Key

ROLNEHXLQIXNJZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=N1)O.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Ethylpyridin-3-ol hydrochloride with key pyridine-derived hydrochlorides from the evidence, focusing on molecular structure, substituents, and functional groups.

Ethyl 2-Hydroxy-2-(Pyridin-3-yl)Acetate Hydrochloride

  • Molecular Formula: C₉H₁₂ClNO₃
  • Substituents :
    • Ethyl ester group at position 2.
    • Hydroxyl group adjacent to the pyridin-3-yl moiety.
  • Key Differences: Unlike 2-Ethylpyridin-3-ol hydrochloride, this compound features an acetate backbone, which may influence its metabolic stability and solubility.

Ethyl 2-(Methylamino)-2-(Pyridin-3-yl)Acetate Dihydrochloride

  • Molecular Formula : C₁₀H₁₆Cl₂N₂O₂
  • Substituents: Methylamino group at position 2. Dihydrochloride salt (two chloride ions).
  • Key Differences: The dihydrochloride form enhances aqueous solubility compared to monohydrochlorides. The methylamino group introduces basicity, likely increasing interactions with biological targets such as neurotransmitter receptors .

Ethyl 2-Amino-2-(3-Chloropyridin-4-yl)Acetate Hydrochloride

  • Molecular Formula : C₉H₁₂Cl₂N₂O₂
  • Substituents: Amino group at position 2. Chlorine at pyridine position 3.
  • The amino group may facilitate hydrogen bonding, enhancing binding affinity in drug-receptor interactions .

Methyl 2-Amino-2-(Pyridin-3-yl)Acetate Hydrochloride

  • Molecular Formula : C₈H₁₁ClN₂O₂
  • Substituents: Methyl ester group. Amino group adjacent to pyridin-3-yl.
  • The amino group’s protonation state under physiological pH could influence pharmacokinetics .

Structural and Functional Group Analysis

Table 1: Comparative Overview of Pyridine-Derived Hydrochlorides

Compound Name Molecular Formula Key Substituents Functional Impact
2-Ethylpyridin-3-ol hydrochloride (hypothetical) C₇H₁₀ClNO* 2-Ethyl, 3-hydroxyl, pyridine Enhanced lipophilicity from ethyl
Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate HCl C₉H₁₂ClNO₃ Ethyl ester, hydroxyl Hydrolysis-prone, moderate solubility
Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate diHCl C₁₀H₁₆Cl₂N₂O₂ Methylamino, dihydrochloride High solubility, basicity
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate HCl C₉H₁₂Cl₂N₂O₂ 3-Chloro, amino Electrophilic reactivity
Methyl 2-amino-2-(pyridin-3-yl)acetate HCl C₈H₁₁ClN₂O₂ Methyl ester, amino Improved permeability

*Hypothetical formula based on nomenclature.

Research Findings and Implications

Solubility and Bioavailability: Dihydrochloride salts (e.g., ) exhibit superior aqueous solubility compared to monohydrochlorides, critical for oral drug formulations.

Substituent Effects: Ethyl vs. Methyl Esters: Ethyl esters (e.g., ) may prolong metabolic stability but reduce permeability compared to methyl analogs .

Amino Groups: Protonatable amino moieties (e.g., ) facilitate pH-dependent solubility and target engagement, advantageous in CNS-active compounds.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assigns proton environments (e.g., ethyl group δ 1.2–1.4 ppm; pyridinium proton δ 8.5–9.0 ppm) and confirms substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₇H₁₀ClNO⁺ requires m/z 160.0525) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in the hydrochloride salt .

How does the hydrochloride salt form affect solubility and stability in biological assays?

Advanced Research Question
The hydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in PBS) but may hydrolyze under alkaline conditions (pH > 8). Stability studies should include:

  • pH-Dependent Degradation : Monitor via HPLC at 25°C over 72h (e.g., <5% degradation at pH 4–6) .
  • Lyophilization : Enhances long-term storage stability; reconstitution in deionized water preserves activity .

What in vitro assays are suitable for evaluating the biological activity of 2-Ethylpyridin-3-ol;hydrochloride?

Advanced Research Question

  • Enzyme Inhibition : Screen against kinases or phosphatases using fluorescence-based assays (IC₅₀ determination).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ 50–100 µM).
  • Solubility in Media : Pre-filter compounds through 0.22 µm membranes to avoid precipitation .

How can contradictory data on biological activity across studies be systematically addressed?

Advanced Research Question

  • Experimental Replication : Control variables like cell passage number, serum batch, and incubation time.
  • Meta-Analysis : Use tools like PRISMA to evaluate bias in published datasets.
  • Computational Modeling : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC₅₀ values to identify outliers .

What computational strategies predict the interaction of 2-Ethylpyridin-3-ol;hydrochloride with protein targets?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., 100 ns trajectories in GROMACS).
  • Pharmacophore Modeling : Map electrostatic and hydrophobic features using Schrödinger’s Phase .
  • InChI Key Utilization : Retrieve 3D conformers from PubChem (e.g., InChIKey=YPSDRILWPNPXQJ-FHAQVOQBSA-N for analogous compounds) .

What strategies optimize the synthesis of derivatives to enhance pharmacological properties?

Advanced Research Question

  • Functional Group Modifications : Introduce fluorinated ethyl groups via Suzuki coupling to improve metabolic stability.
  • Prodrug Design : Acetylate the hydroxyl group to enhance blood-brain barrier penetration.
  • Parallel Synthesis : Use robotic platforms to generate a 96-well library for high-throughput screening .

How are environmental and safety considerations integrated into handling 2-Ethylpyridin-3-ol;hydrochloride?

Basic Research Question

  • Waste Management : Neutralize HCl byproducts with NaOH before disposal.
  • PPE : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure.
  • Ecotoxicity Screening : Follow OECD guidelines for algal growth inhibition tests (EC₅₀ > 100 mg/L suggests low risk) .

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